molecular formula C19H16N2O2 B4681931 N-[2-(benzyloxy)phenyl]isonicotinamide

N-[2-(benzyloxy)phenyl]isonicotinamide

Cat. No. B4681931
M. Wt: 304.3 g/mol
InChI Key: NDJRHTSKABZVGI-UHFFFAOYSA-N
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Description

N-[2-(benzyloxy)phenyl]isonicotinamide, also known as BINA, is a small molecule that has been extensively studied for its potential therapeutic applications. It belongs to the class of isonicotinamide derivatives and has been shown to have a range of biological effects, particularly on the central nervous system. In

Mechanism of Action

N-[2-(benzyloxy)phenyl]isonicotinamide acts as a selective inhibitor of a specific subtype of the enzyme phosphodiesterase (PDE), known as PDE4B. PDE4B is involved in the regulation of intracellular levels of cyclic AMP (cAMP), a second messenger molecule that is important for many cellular processes. By inhibiting PDE4B, this compound increases cAMP levels and activates downstream signaling pathways that are involved in neuroprotection, anti-inflammation, and other biological effects.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including:
- Neuroprotection: this compound can protect neurons from damage caused by oxidative stress, inflammation, and other factors that can lead to neurodegeneration.
- Cognitive Enhancement: this compound can improve cognitive function and memory in animal models of Alzheimer's disease and other neurological disorders.
- Anti-inflammatory: this compound can reduce the severity of inflammation in animal models of multiple sclerosis and rheumatoid arthritis.
- Anti-tumor: this compound has been shown to have anti-tumor effects in several types of cancer cells, including lung cancer and breast cancer.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[2-(benzyloxy)phenyl]isonicotinamide in lab experiments is its high selectivity for PDE4B. This allows researchers to specifically target this enzyme and study its effects on various biological processes. However, one limitation of using this compound is its relatively low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several directions for future research on N-[2-(benzyloxy)phenyl]isonicotinamide, including:
- Further studies on its neuroprotective effects and potential therapeutic applications in neurological disorders such as Alzheimer's disease, Parkinson's disease, and stroke.
- Studies on its anti-inflammatory effects and potential therapeutic applications in autoimmune disorders such as multiple sclerosis and rheumatoid arthritis.
- Studies on its anti-tumor effects and potential therapeutic applications in cancer treatment.
- Development of more efficient synthesis methods and purification techniques to improve the yield and purity of this compound.
- Optimization of the chemical structure of this compound to improve its pharmacokinetic properties and increase its efficacy as a therapeutic agent.
Conclusion:
In conclusion, this compound is a small molecule that has been extensively studied for its potential therapeutic applications. It acts as a selective inhibitor of PDE4B and has been shown to have neuroprotective, anti-inflammatory, and anti-tumor effects. While there are limitations to its use in lab experiments, this compound has the potential to be a valuable tool for studying various biological processes and developing new treatments for a range of diseases.

Scientific Research Applications

N-[2-(benzyloxy)phenyl]isonicotinamide has been studied extensively for its potential therapeutic applications in various diseases. It has been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease, Parkinson's disease, and stroke. This compound has also been shown to have anti-inflammatory effects and can reduce the severity of inflammation in animal models of multiple sclerosis and rheumatoid arthritis.

properties

IUPAC Name

N-(2-phenylmethoxyphenyl)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O2/c22-19(16-10-12-20-13-11-16)21-17-8-4-5-9-18(17)23-14-15-6-2-1-3-7-15/h1-13H,14H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDJRHTSKABZVGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2NC(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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